molecular formula C18H17NO5 B15211257 [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

Cat. No.: B15211257
M. Wt: 327.3 g/mol
InChI Key: YPKYSQMZVXOQKM-KRWDZBQOSA-N
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Description

The compound [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate (IUPAC name: 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate) is a heterocyclic derivative featuring a 1,3-oxazolidinone core linked to a phenoxyacetate group. Its crystal structure reveals a planar arrangement of the oxazolidinone and phenyl rings, stabilized by intramolecular C–H···O and C–H···N interactions, forming a double-chain packing parallel to the crystallographic a-axis . This compound is highlighted as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules with antimicrobial and antifungal properties .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

InChI

InChI=1S/C18H17NO5/c1-12(20)23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)10-17-18(21)22-11-19-17/h2-9,17,19H,10-11H2,1H3/t17-/m0/s1

InChI Key

YPKYSQMZVXOQKM-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H]3C(=O)OCN3

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)CC3C(=O)OCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the attachment of the phenoxy and phenyl acetate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This type of reaction can introduce new functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its oxazolidinone ring is known for its potential antibacterial properties, making it a candidate for developing new antibiotics.

Medicine

In medicine, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, making it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related derivatives, emphasizing variations in heterocyclic cores, substituents, and functional groups:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate 1,3-Oxazolidinone Phenoxyacetate group C₁₉H₁₇NO₅ 339.34 Medical intermediate; antimicrobial potential
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid 1,3-Thiazolidinone Thiazolidinone ring; carboxylic acid substituent C₁₂H₁₁NO₅S 281.29 Antidiabetic activity (PPAR-γ modulation)
[4-[(Z)-[2-(4-Ethoxyphenyl)-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate Thiazolo-triazole Ethoxyphenyl and methoxy groups C₂₃H₂₀N₃O₅S 437.10 Antifungal/antiparasitic activity
{4-[(2-(Methylsulfanyl)-5-oxo-1,3-thiazol-4-ylidene)methyl]phenoxy}acetic acid 1,3-Thiazole Methylsulfanyl group; thiazole core C₁₃H₁₁NO₄S₂ 309.37 Potential enzyme inhibitor
Methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate Sulfonamide Acetamidophenylsulfonyl group C₁₇H₁₈N₂O₆S 378.40 Anti-inflammatory applications

Key Observations :

  • Heterocyclic Core: The 1,3-oxazolidinone in the target compound contrasts with thiazolidinones (e.g., ) and thiazoles (e.g., ), which alter electronic properties and biological target affinities.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide in ) enhance solubility and binding to charged protein pockets, whereas lipophilic groups (e.g., ethoxyphenyl in ) improve membrane permeability .
Physicochemical Properties
  • Solubility : The target compound’s planar structure and polar acetate group confer moderate aqueous solubility, outperforming methylsulfanyl-thiazole derivatives () but underperforming compared to sulfonamide analogs () .
  • Stability: Intramolecular hydrogen bonds in the target compound enhance thermal stability (mp ~150–160°C) compared to thiazolidinone derivatives, which often degrade above 120°C .

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